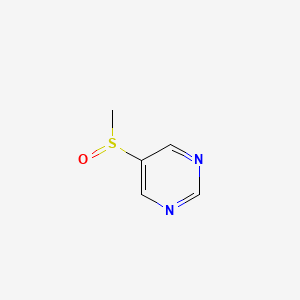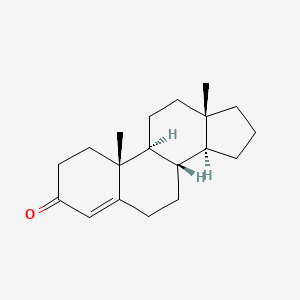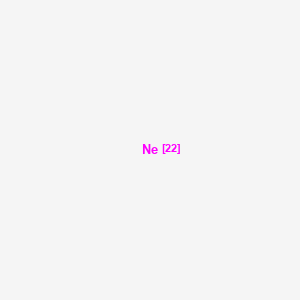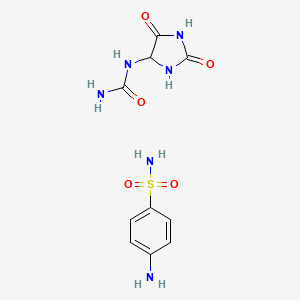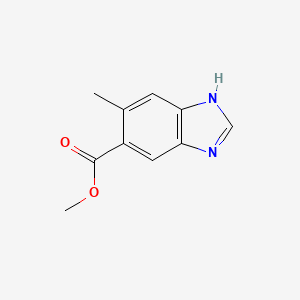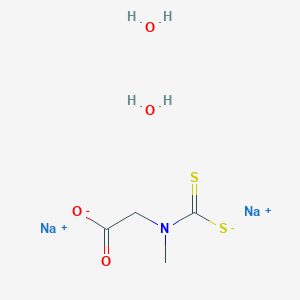
potassium trichlorocuprate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trichlorocuprate(1-) is an inorganic compound with the chemical formula Cl₃CuK. It is a coordination complex where a copper ion is coordinated by three chloride ions and a potassium ion. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Potassium trichlorocuprate(1-) can be synthesized by reacting potassium chloride (KCl) with copper(II) chloride (CuCl₂) in a 1:1 molar ratio. The reaction typically involves dissolving both salts in a suitable solvent such as ethanol or methanol and then allowing the solution to evaporate, resulting in the formation of garnet-red crystals of potassium trichlorocuprate(1-) .
Industrial Production Methods: In an industrial setting, the compound can be produced by crystallizing it from a molten mixture of potassium chloride and copper(II) chloride. This method ensures the formation of high-purity crystals suitable for various applications .
化学反应分析
Types of Reactions: Potassium trichlorocuprate(1-) undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common oxidizing agents used in reactions involving potassium trichlorocuprate(1-).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
科学研究应用
Potassium trichlorocuprate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including pigments and coatings.
作用机制
The mechanism by which potassium trichlorocuprate(1-) exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, the chloride ions can be substituted by other ligands, altering the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Potassium trichloridocuprate(II) (KCuCl₃): This compound is similar in structure but contains copper in the +2 oxidation state.
Potassium tetrachlorocuprate(II) (K₂CuCl₄): Another related compound with a different coordination environment around the copper ion.
Uniqueness: Potassium trichlorocuprate(1-) is unique due to its specific coordination geometry and the oxidation state of the copper ion. This gives it distinct chemical and physical properties compared to other copper chloride complexes .
属性
CAS 编号 |
13877-25-3 |
|---|---|
分子式 |
Cl3CuK |
分子量 |
209.00 g/mol |
IUPAC 名称 |
potassium;trichlorocopper(1-) |
InChI |
InChI=1S/3ClH.Cu.K/h3*1H;;/q;;;+2;+1/p-3 |
InChI 键 |
SZNHAWRQQIZIBK-UHFFFAOYSA-K |
SMILES |
Cl[Cu-](Cl)Cl.[K+] |
规范 SMILES |
Cl[Cu-](Cl)Cl.[K+] |
同义词 |
potassium trichlorocuprate(1-) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



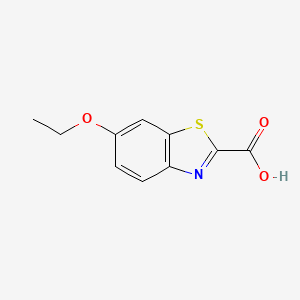

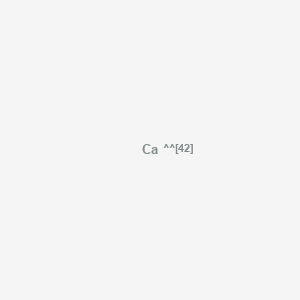
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
